![molecular formula C27H27N5O4S B2585413 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-45-9](/img/structure/B2585413.png)
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C27H27N5O4S and a molecular weight of 517.6. It is not intended for human or veterinary use and is available for research use only .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]quinazolin-5-amine core, which is substituted with a benzenesulfonyl group at the 3-position and a 2-(3,4-diethoxyphenyl)ethyl group at the N-position . The TP heterocycle in the compound is isoelectronic with that of purines, which makes it a versatile scaffold in drug design .Aplicaciones Científicas De Investigación
- HMS3434G18 has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation in cancer therapy .
- The compound’s complex structure, including the triazoloquinazoline ring system, offers opportunities for synthetic chemistry. Scientists have used it as a building block for constructing novel heterocyclic compounds. For example, the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone involves a retro Diels–Alder procedure, yielding a new heterocyclic system .
- HMS3434G18 serves as a precursor for the synthesis of 5-amino-1,2,3-triazoles. Researchers have developed a transition-metal-free strategy using carbodiimides and diazo compounds. This method involves a cascade nucleophilic addition/cyclization process under mild conditions, leading to the formation of diverse triazoles. The late-stage derivatization and gram-scale synthesis demonstrate its utility .
- Scientists have evaluated the biological activity of HMS3434G18 and its derivatives. These studies include assessing its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Such investigations contribute to drug discovery efforts, potentially identifying novel therapeutic agents .
- Researchers explore the structure-activity relationships of HMS3434G18 by synthesizing analogs with modifications at different positions. By systematically altering the compound’s structure, they gain insights into which moieties are critical for biological activity. This knowledge informs medicinal chemistry optimization .
- Computational methods, including density functional theory (DFT) calculations, have been employed to understand the reaction mechanism of HMS3434G18 and related compounds. These studies provide insights into the kinetic and thermodynamic aspects of the nucleophilic addition/cyclization process. Understanding the underlying mechanisms aids in rationalizing experimental observations .
Anticancer Research
Heterocyclic Synthesis
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
Biological Evaluation and Drug Discovery
Medicinal Chemistry and Structure-Activity Relationships (SAR)
Computational Chemistry and Mechanistic Studies
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-3-35-23-15-14-19(18-24(23)36-4-2)16-17-28-25-21-12-8-9-13-22(21)32-26(29-25)27(30-31-32)37(33,34)20-10-6-5-7-11-20/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNDKLMMLYRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.